

7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Bromoquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of 7-Bromo-4-hydroxy-2-phenylquinoline. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic compound with the molecular formula C₁₅H₁₀BrNO.[1][2] It typically presents as a solid brown powder.[1][2] While comprehensive experimental data on all its physicochemical properties is not readily available in public literature, this guide consolidates the known information and provides standardized methods for their determination.[1][3]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ BrNO	[1][2]
Molecular Weight	300.15 g/mol	[1][2]
Appearance	Solid, brown powder	[1][2]
CAS Number	825620-24-4	[1][2]
Purity	≥95%	[2]

Note: Specific quantitative data for properties such as melting point, pKa, and logP for 7-Bromo-4-hydroxy-2-phenylquinoline are not extensively documented in the reviewed literature. The determination of these values would require experimental analysis.

Solubility Profile

Experimentally determined quantitative solubility data for 7-Bromo-4-hydroxy-2-phenylquinoline is not widely available.^[1] However, based on the analysis of structurally similar compounds, it is predicted to have low aqueous solubility and greater solubility in organic solvents.^[1] The presence of a polar hydroxyl group may slightly enhance its aqueous solubility, while the bromo substituent can also influence its solubility characteristics.^[1] For instance, the related compound 5,7-dibromo-8-hydroxyquinoline has had its solubility determined in various co-solvent mixtures, indicating that such experimental analysis is feasible.^[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a solid compound is the shake-flask method.^[1] This method establishes equilibrium between the solid compound and its dissolved state in a specific solvent at a controlled temperature.^[1]

Materials:

- 7-Bromo-4-hydroxy-2-phenylquinoline
- Selected solvent (e.g., water, ethanol, DMSO)
- Shaker or agitator
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

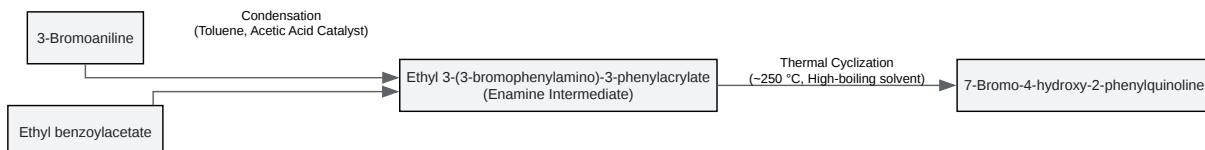
Procedure:

- Add an excess amount of solid 7-Bromo-4-hydroxy-2-phenylquinoline to a known volume of the solvent in a sealed flask.

- Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- After agitation, allow the mixture to settle or centrifuge it to separate the undissolved solid from the saturated solution.
- Carefully extract an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method.

Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

The primary synthetic route for 7-Bromo-4-hydroxy-2-phenylquinoline is the Conrad-Limpach reaction.^{[4][5]} This is a well-established method for preparing 4-hydroxyquinolines and involves two key stages: the formation of an enamine intermediate followed by thermal cyclization.^[4]



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Synthesis workflow for 7-Bromo-4-hydroxy-2-phenylquinoline.

Experimental Protocols for Synthesis

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate)^[4]

- Materials: 3-Bromoaniline, Ethyl benzoylacetate, Glacial acetic acid (catalyst), Toluene.^[4]
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.^[4]

- Add a catalytic amount of glacial acetic acid.[4]
- Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.[4]
- Once the theoretical amount of water is collected, cool the reaction mixture.[4]
- Remove the toluene under reduced pressure to obtain the crude intermediate.[4]
- Purify the crude product by recrystallization from ethanol or hexane.[4]

Step 2: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline via Thermal Cyclization[4]

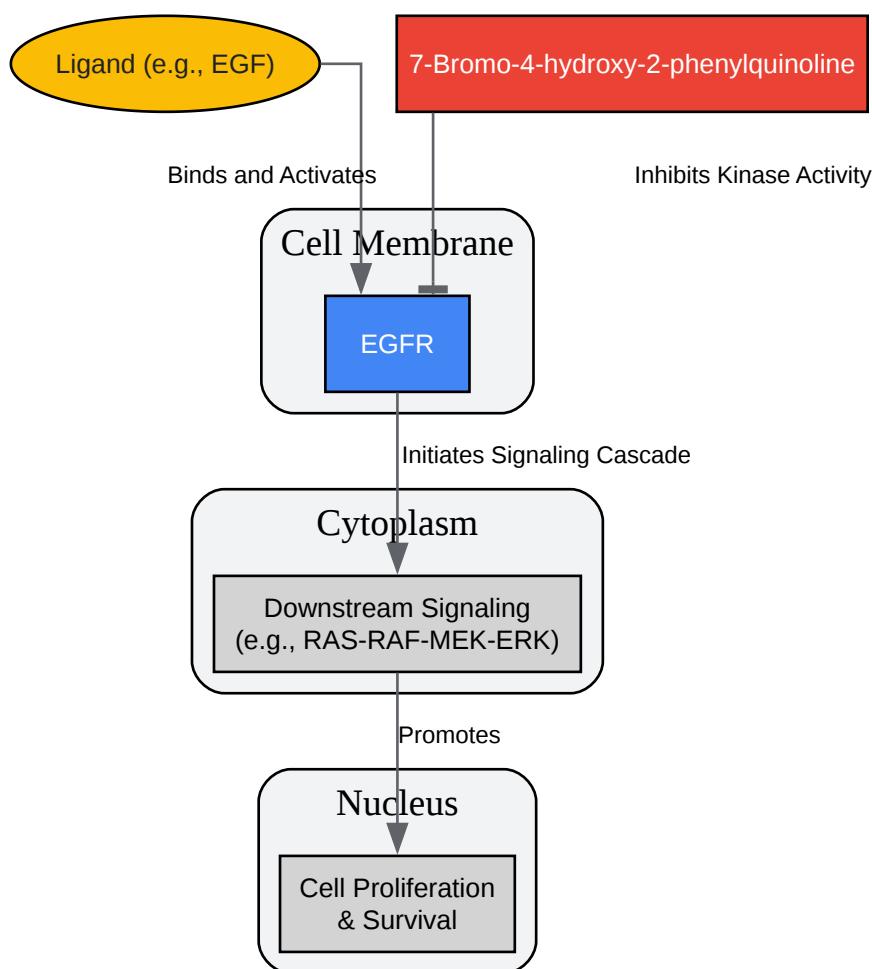
- Materials: Ethyl 3-(3-bromophenylamino)-3-phenylacrylate, High-boiling point solvent (e.g., Dowtherm A, mineral oil).[4]
- Procedure:
 - Add the purified enamine intermediate to a high-boiling point solvent in a reaction vessel suitable for high temperatures.[4]
 - Heat the mixture to approximately 250 °C.[4][5]
 - Monitor the reaction for completion (this can take from minutes to hours).[4]
 - Cool the reaction mixture, allowing the product to precipitate.[4]
 - Collect the solid product by filtration.[4]
 - Wash the collected solid with a solvent like hexane or ether to remove the high-boiling solvent.[4]
 - Further purify the product by recrystallization from a solvent such as dimethylformamide (DMF).[4]

Potential Biological Activities and Applications

While extensive biological data for 7-Bromo-4-hydroxy-2-phenylquinoline is limited, the quinoline scaffold is a well-known pharmacophore present in many bioactive compounds.[6][7] Based on structurally related molecules, this compound is predicted to have potential applications in several therapeutic areas.[6][7]

Anticancer Potential

Quinoline derivatives are recognized for their potential as anticancer agents.[5][6] The proposed mechanism of action for some 2-phenylquinoline derivatives involves the inhibition of histone deacetylase (HDAC).[5] For 7-Bromo-4-hydroxy-2-phenylquinoline, a postulated mechanism for its anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[8]



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Postulated mechanism of EGFR inhibition by 7-Bromo-4-hydroxy-2-phenylquinoline.

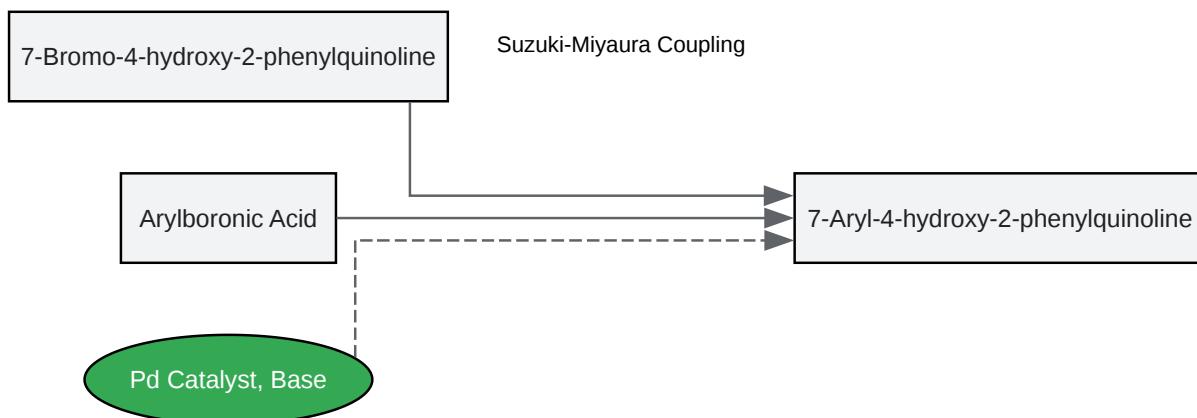
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound on cancer cell lines.[6][8]

- Materials: Cancer cell lines, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 7-Bromo-4-hydroxy-2-phenylquinoline, DMSO, MTT solution (5 mg/mL in PBS), Solubilizing agent (e.g., DMSO).[6][8]
- Procedure:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6][8]
 - Treat the cells with various concentrations of 7-Bromo-4-hydroxy-2-phenylquinoline (dissolved in DMSO) and incubate for 24-72 hours.[6]
 - Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
 - Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[6]
 - Measure the absorbance at 570 nm using a microplate reader.[6]
 - Calculate the percentage of cell viability and determine the IC₅₀ value.[8]

Applications in Organic Synthesis

The bromine atom at the 7-position of 7-Bromo-4-hydroxy-2-phenylquinoline makes it a valuable intermediate for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the introduction of various aryl and heteroaryl groups to create a library of novel compounds for structure-activity relationship (SAR) studies.[2]



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Suzuki-Miyaura cross-coupling reaction with 7-Bromo-4-hydroxy-2-phenylquinoline.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- Materials: 7-Bromo-4-hydroxy-2-phenylquinoline, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., Toluene, Dioxane).[\[2\]](#)
- Procedure:
 - To a reaction vessel, add 7-Bromo-4-hydroxy-2-phenylquinoline, the arylboronic acid, and the base.[\[2\]](#)
 - Purge the vessel with an inert gas (e.g., Nitrogen or Argon).[\[2\]](#)
 - Add the degassed solvent and the palladium catalyst under the inert atmosphere.[\[2\]](#)
 - Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[\[2\]](#)
 - Upon completion, cool the mixture and perform an aqueous work-up.[\[2\]](#)
 - Extract the product with an organic solvent, dry the organic layer, and concentrate it.[\[2\]](#)
 - Purify the crude product by column chromatography on silica gel.[\[2\]](#)

Conclusion

7-Bromo-4-hydroxy-2-phenylquinoline is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While there is a need for more extensive experimental characterization of its physicochemical and biological properties, the existing data and the established protocols provided in this guide offer a solid foundation for researchers to explore its applications further. Its utility as a synthetic intermediate and its potential as a scaffold for novel therapeutics make it a compound of considerable interest for future research and development endeavors.

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